Product packaging for 2,4-dinitro-9H-fluoren-9-one(Cat. No.:CAS No. 58160-29-5)

2,4-dinitro-9H-fluoren-9-one

Cat. No.: B14001253
CAS No.: 58160-29-5
M. Wt: 270.20 g/mol
InChI Key: HUNDKIPOXXHMOS-UHFFFAOYSA-N
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Description

2,4-Dinitro-9H-fluoren-9-one is a substituted fluorenone derivative belonging to the class of aromatic ketones and nitrated compounds. The fluorenone structure, characterized by a tricyclic system with a central carbonyl group, serves as an important scaffold in organic synthesis and materials science. Researchers value disubstituted fluorenones for their rigid, crescent-shaped molecular structure and their role as key intermediates in synthesizing more complex organic molecules, such as dyes, plastics, and electroluminescent materials. While specific biological activity data for the 2,4-dinitro isomer is limited in the available literature, structurally related 2,7-disubstituted fluorenones have been identified as potent inhibitors of urea transporters (UT-A1 and UT-B) in renal research, with studies indicating that the carbonyl moiety at the C9 position is critical for this activity. The nitro groups on the aromatic rings are strongly electron-withdrawing, which can significantly influence the compound's electronic properties, reactivity in further functionalization reactions like reduction to diamines, and its overall suitability for use in materials science applications. As a nitrated ketone, this compound requires careful handling as it may be reactive with strong acids, bases, and reducing agents. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans. Researchers are encouraged to consult relevant safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H6N2O5 B14001253 2,4-dinitro-9H-fluoren-9-one CAS No. 58160-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dinitrofluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6N2O5/c16-13-9-4-2-1-3-8(9)12-10(13)5-7(14(17)18)6-11(12)15(19)20/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNDKIPOXXHMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40288385
Record name 2,4-dinitro-9H-fluoren-9-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58160-29-5
Record name NSC55545
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55545
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-dinitro-9H-fluoren-9-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 2,4 Dinitro 9h Fluoren 9 One

Established Synthetic Routes for 2,4-Dinitro-9H-fluoren-9-one Preparation

The preparation of this compound is intrinsically linked to two core chemical transformations: the nitration of the fluorenone aromatic system and the oxidation of fluorene (B118485) to create the ketone core.

The most direct route to nitrofluorenones is the electrophilic aromatic substitution on 9-fluorenone (B1672902). This is typically achieved using a "mixed acid" of concentrated nitric acid and sulfuric acid, which generates the potent electrophile, the nitronium ion (NO₂⁺). wikipedia.org The conditions of the nitration—including temperature, reaction time, and the concentration of the nitrating agent—determine the degree of nitration and the distribution of isomers. wikipedia.org

While the direct nitration of 9-fluorenone often leads to a mixture of isomers, specific conditions have been identified that produce various nitro-substituted products. For instance, nitration of 9-fluorenone under certain conditions can yield a mixture of 2-nitrofluorenone and 4-nitrofluorenone. tandfonline.com One study reported that nitration of fluorenone with fuming nitric acid resulted in a mixture containing both 2,4-dinitrofluorenone and its regioisomer, 2,5-dinitrofluorenone. ingentaconnect.com

More forceful nitration conditions can lead to higher degrees of substitution. The synthesis of 2,4,7-trinitrofluorenone and 2,4,5,7-tetranitrofluorenone from fluorenone has been well-documented, confirming the reactivity of the C-4 position towards electrophilic nitration. orgsyn.orgorgsyn.org The preparation of 2,4,7-trinitrofluorenone can be achieved by nitrating 2,7-dinitrofluorenone or 2,5-dinitrofluorenone, illustrating sequential nitration pathways. orgsyn.org

Interactive Table: Nitration Products of 9-Fluorenone

Starting Material Nitrating Conditions Products Reference
9-Fluorenone HNO₃–H₂SO₄ in Acetic Anhydride 3:1 mixture of 2-nitro- and 4-nitrofluorenone tandfonline.com
9-Fluorenone Fuming Nitric Acid Mixture of 2,4-dinitrofluorenone and 2,5-dinitrofluorenone ingentaconnect.com
9-Fluorenone Fuming HNO₃ / H₂SO₄ 2,4,7-Trinitrofluorenone orgsyn.org
9-Fluorenone Fuming HNO₃ / H₂SO₄ (reflux) 2,4,5,7-Tetranitrofluorenone orgsyn.org

The precursor for nitration, 9-fluorenone, is most commonly synthesized by the oxidation of fluorene. Current time information in Bangalore, IN. A variety of oxidizing agents and conditions have been developed to effect this transformation efficiently.

Kinetic and mechanistic studies have been performed on the oxidation of fluorene and its derivatives to the corresponding 9H-fluorenone derivatives using oxidants like chromium(VI) and potassium permanganate (B83412) in acidic media. mdpi.com Other methods include metal-free oxidative processes, such as using tert-butyl hydroperoxide (TBHP) to promote the cyclization of biphenyl (B1667301) precursors. nih.gov Modern synthetic protocols also employ photocatalysis for the deoxygenative radical cyclization of biarylcarboxylic acids to form the fluorenone skeleton. organic-chemistry.org

Interactive Table: Selected Oxidation Methods for Fluorenone Synthesis

Starting Material Oxidant/Catalyst Key Features Reference
Fluorene Chromium(VI) / Perchlorate Studied for kinetic and mechanistic features. mdpi.com
Fluorene Potassium Permanganate / Acid Oxidation rates studied in perchloric and sulfuric acid.
Biarylcarboxylic Acids Photoredox Catalyst / Triphenylphosphine Deoxygenative radical cyclization under mild conditions. organic-chemistry.org

Mechanistic Investigations of Nitration and Functionalization Reactions

The regiochemical outcome of the nitration of 9-fluorenone is governed by the principles of electrophilic aromatic substitution. The fluorenone molecule contains two benzene (B151609) rings fused to a central five-membered ring bearing a carbonyl group at the 9-position. This carbonyl group is electron-withdrawing and deactivates the entire aromatic system towards electrophilic attack. hellenicaworld.comsmolecule.com

The deactivating effect of the C9-carbonyl group directs incoming electrophiles, such as the nitronium ion, primarily to the 2, 4, 5, and 7 positions. The initial nitration of fluorenone often yields a mixture of 2-nitro and 4-nitro isomers. tandfonline.com

The dinitration of fluorenone presents a more complex mechanistic picture. Once the first nitro group is introduced, it also exerts a strong deactivating and directing effect. As a meta-director, a nitro group at the C-2 position will direct the incoming second nitro group towards the C-4, C-5, or C-7 positions. The final product distribution, which can include 2,4-, 2,5-, and 2,7-dinitrofluorenone, arises from the interplay between the directing effects of the C9-ketone and the first nitro substituent. ingentaconnect.comias.ac.in The fact that 2,7-dinitrofluorenone is a common product suggests that the positions para to the bridging carbonyl group are electronically favored. However, the documented formation of 2,4-dinitrofluorenone confirms that substitution at the C-4 position is a competing and viable pathway. ingentaconnect.com

Regioselective Synthesis and Isomer Control in Dinitrofluorenones

Achieving regioselective control to synthesize a specific isomer like this compound is a significant synthetic challenge. Direct nitration methods often yield mixtures of isomers, with the 2,7-dinitro derivative frequently being the major product due to the strong directing effects of the fluorenone system. ias.ac.in

Controlling the reaction to favor the 2,4-dinitro isomer over other possibilities like the 2,5- and 2,7-isomers requires careful manipulation of synthetic strategies. Strategies for achieving regioselectivity include:

Controlled Nitration: As shown by studies yielding mixtures, it is plausible that fine-tuning of reaction conditions (temperature, nitrating agent, solvent) could alter the isomeric ratio, potentially favoring the 2,4-product. tandfonline.comingentaconnect.com The use of microwave-assisted nitration has been shown to improve regioselectivity in related systems by minimizing side reactions through rapid heating. smolecule.com

Stepwise Synthesis: A multi-step approach using starting materials with pre-installed directing or blocking groups can offer precise regiochemical control.

Modern Catalytic Methods: An alternative to direct nitration is the construction of the fluorene skeleton with the desired substitution pattern already in place. A highly regioselective method for synthesizing 2,4-disubstituted fluorenols involves the catalytic [2+2+2] cyclotrimerization of specific diynes and terminal alkynes. mdpi.comdntb.gov.ua The resulting 2,4-disubstituted fluorenols can then be oxidized to the target 2,4-disubstituted fluorenones. This approach bypasses the selectivity issues of electrophilic substitution on the fluorenone core.

Electronic Structure and Intermolecular Interactions of 2,4 Dinitro 9h Fluoren 9 One

Electron Acceptor Properties and Aromatic System Contributions

2,4-Dinitro-9H-fluoren-9-one functions as a π-electron acceptor. This property is inherent to the 9-fluorenone (B1672902) core, which is an electron-withdrawing moiety, and is substantially amplified by the presence of two nitro (-NO2) substituents. rsc.orgresearchgate.net The electron-accepting nature of the molecule is fundamentally governed by the energy of its Lowest Unoccupied Molecular Orbital (LUMO). The delocalized π-system of the fused aromatic rings of the fluorenone structure provides the framework for this electron deficiency.

The ability of this compound to accept an electron is a key feature of its chemistry. The ground-state charge transfer in its molecular complexes is primarily controlled by the energy difference between the acceptor's LUMO and the Highest Occupied Molecular Orbital (HOMO) of an electron donor molecule. core.ac.uknih.gov A smaller HOMO-LUMO gap between the donor and the acceptor facilitates the partial transfer of electron density, leading to the formation of a charge-transfer complex. nih.gov Polynitrofluorene derivatives are considered candidates of choice for creating molecules with significant charge-transfer characteristics. nih.gov

Formation and Characterization of Charge-Transfer Complexes Involving this compound

Charge-transfer complexes (CTCs) are formed through the non-covalent association of an electron donor and an electron acceptor. This compound, being a strong electron acceptor, readily forms such complexes with a variety of electron-rich donor molecules.

The formation of a CTC between an electron donor (D) and this compound (A) involves a partial transfer of electron density from the donor's HOMO to the acceptor's LUMO. nih.gov This interaction results in the formation of a new molecular entity with characteristic spectroscopic signatures, often a new, long-wavelength absorption band that is not present in the spectra of the individual components. core.ac.uk

Studies on closely related nitrofluorenone (B14763482) acceptors, such as 2,4,7-trinitro-9-fluorenone and other dinitro-fluorene derivatives, have shown that they typically form complexes with a 1:1 stoichiometry with donor molecules like tetrathiafulvalene (B1198394) (TTF) and N-propylcarbazole. mdpi.comresearchgate.net These complexes often crystallize in structures characterized by alternating donor and acceptor stacks (...A-D-A-D...). researchgate.net

Table 1: Characteristics of Charge-Transfer Complexes with Fluorenone Acceptors

Acceptor Donor Stoichiometry Crystal Structure Feature
2,4,5,7-tetranitro-9-fluorenone Tetrathiafulvalene (TTF) 1:1 Alternating A-D-A-D stacks
2,7-Dicyano-4,5-dinitro-9-dicyanomethylenefluorene Tetrathiafulvalene (TTF) 1:1 Alternating A-D-A-D stacks researchgate.net

This table presents data from analogous compounds to illustrate the typical behavior of nitro-fluorenone acceptors in charge-transfer complexes.

The primary mechanism driving the formation of these complexes is π-complexation, also known as π-π stacking. This involves the face-to-face stacking of the planar aromatic systems of the electron-deficient acceptor and the electron-rich donor. This orientation maximizes the orbital overlap between the HOMO of the donor and the LUMO of the acceptor, facilitating the charge transfer. In the solid state, this preference leads to the formation of the previously mentioned alternating stacks of donor and acceptor molecules. mdpi.comresearchgate.net The stability of these stacked structures is a result of a combination of electrostatic and charge-transfer interactions.

The nitro group (–NO2) is a potent electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms and its ability to participate in resonance delocalization. nih.govsvedbergopen.com The presence of two nitro groups on the 9H-fluoren-9-one framework significantly impacts its electronic properties.

The key effects of the nitro groups are:

Increased Electron Affinity: The electron-withdrawing nature of the nitro groups pulls electron density from the aromatic system, which lowers the energy of the LUMO. A lower LUMO energy corresponds to a higher electron affinity (EA), making the molecule a stronger electron acceptor. core.ac.uksvedbergopen.com

Enhanced Driving Force for Charge Transfer: A higher EA in the acceptor molecule increases the energy difference between the donor's ionization potential and the acceptor's EA. This enhances the driving force for charge separation and the formation of the CTC. core.ac.uk

Polarity and Interaction: The nitro groups increase the polarity of the molecule, which can favor interactions with specific sites in other molecules, such as amino acids in proteins. nih.gov

The strategic placement of nitro groups is a common method for tuning the electron-accepting properties of aromatic compounds for applications in materials science. nih.gov

Intermolecular Forces and Supramolecular Assembly Principles

The self-assembly of this compound, particularly when co-crystallized with electron donors, is governed by a hierarchy of non-covalent interactions. The dominant force in the formation of its CTCs is the π-π stacking interaction, which dictates the formation of columnar structures. researchgate.net

Computational and Theoretical Investigations of 2,4 Dinitro 9h Fluoren 9 One

Quantum Chemical Simulations of Molecular Geometry and Electronic States

Quantum chemical simulations are fundamental in determining the three-dimensional structure and electronic landscape of 2,4-dinitro-9H-fluoren-9-one. These calculations typically start with an optimization of the molecular geometry to find the lowest energy conformation. The fluorene (B118485) core, being a rigid polycyclic aromatic system, is largely planar. The addition of a ketone group at the C9 position and two nitro groups at the C2 and C4 positions introduces specific electronic and steric features.

Theoretical calculations predict the bond lengths, bond angles, and dihedral angles that define the molecule's shape. The electronic states are described by the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an electron-accepting molecule like this compound, the energy of the LUMO is a critical parameter, as it indicates the molecule's ability to accept electrons. The presence of the electron-withdrawing nitro (–NO₂) and ketone (C=O) groups significantly lowers the energy of the LUMO, enhancing its electron acceptor properties. The distribution of HOMO and LUMO across the molecule reveals the regions most involved in electron donation and acceptance, respectively.

Density Functional Theory (DFT) Applications for Molecular Properties and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying molecules of this size. DFT calculations are instrumental in predicting a range of molecular properties and indicators of reactivity for this compound.

Key properties calculated using DFT include the molecular electrostatic potential (MEP), dipole moment, and polarizability. The MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the areas around the electronegative oxygen atoms of the nitro and carbonyl groups are expected to show a negative potential, making them sites for electrophilic attack or interaction with electron donors.

Reactivity descriptors derived from the conceptual DFT framework, such as chemical hardness, softness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's stability and reactivity. A high electrophilicity index for this compound would confirm its character as a strong electron acceptor, a crucial feature for its role in charge-transfer phenomena.

Table 1: Predicted Electronic Properties of Fluorenone Derivatives using DFT Note: Data for closely related fluorenone structures are used to illustrate typical values, as specific peer-reviewed data for the 2,4-dinitro isomer is limited.

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
9H-Fluoren-9-one -7.99 -1.53 6.46
2,7-Dinitro-9H-fluoren-9-one Not Specified Not Specified Not Specified
2,4,7-Trinitro-9H-fluoren-9-one Not Specified Not Specified Not Specified

This interactive table is based on representative data for the parent compound to provide context for the effect of nitro-substitution. nih.gov

Molecular Dynamics Simulations of this compound in Solution and Solid State

While quantum chemical methods typically model a single molecule in a vacuum, molecular dynamics (MD) simulations are employed to study the behavior of molecules over time in a more realistic environment, such as in a solvent or in a crystal lattice. MD simulations model the movements of atoms by solving Newton's equations of motion, providing insights into conformational changes, intermolecular interactions, and transport properties.

For this compound, an MD simulation in a solvent like dichloromethane (B109758) or acetonitrile (B52724) could reveal how solvent molecules arrange themselves around the solute and influence its properties. In the solid state, MD simulations can be used to study the stability of the crystal packing, predict mechanical properties, and understand phase transitions. However, specific MD simulation studies focusing explicitly on this compound are not widely available in the current literature, which more frequently features studies on related nitrofluorenone (B14763482) derivatives.

Theoretical Insights into Charge Transfer Phenomena within Complexes

The strong electron-accepting nature of nitrofluorenones makes them ideal candidates for forming charge-transfer (CT) complexes with electron-donating molecules. Theoretical investigations, primarily using DFT, are crucial for understanding the nature of the interactions within these complexes. pleiades.online These studies often focus on complexes formed between a fluorenone acceptor and various π-electron donors like polycyclic aromatic hydrocarbons or carbazole (B46965) derivatives. researchgate.netmatilda.science

In a typical theoretical study of a CT complex involving this compound, the geometry of the donor-acceptor pair is optimized to find the most stable arrangement, which is often a co-facial π-stacked structure. Key parameters derived from these calculations include the binding energy of the complex, the intermolecular distance between the donor and acceptor, and the degree of charge transfer (Δq). Δq quantifies the amount of electron density transferred from the donor's HOMO to the acceptor's LUMO upon complex formation. mdpi.com

Analysis of the frontier molecular orbitals of the complex (the supermolecule) shows how the orbitals of the individual donor and acceptor molecules interact. The energy of the charge-transfer transition, which corresponds to the absorption of light that promotes an electron from the donor-localized HOMO to the acceptor-localized LUMO, can also be calculated using Time-Dependent DFT (TD-DFT). These theoretical insights are vital for designing new materials with specific optical and electronic properties based on charge-transfer principles. mdpi.comdoaj.org

Reactivity and Derivatization Strategies of 2,4 Dinitro 9h Fluoren 9 One

Chemical Transformations Involving Nitro Groups

The electron-withdrawing nature of the nitro groups significantly influences the chemical behavior of the aromatic scaffold, primarily through reduction reactions and by activating the ring for nucleophilic substitution.

The conversion of nitro groups to amino groups is a fundamental transformation that yields amino-fluorenone derivatives, which are valuable precursors for dyes, pharmaceuticals, and materials science. Various methods exist for the reduction of aromatic nitro compounds, and these can be applied to 2,4-dinitro-9H-fluoren-9-one to produce 2,4-diamino-9H-fluoren-9-one or selectively reduce one nitro group to yield nitro-amino-fluorenone intermediates.

Commonly employed methods for this transformation include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel. wikipedia.org Chemical reduction methods are also highly effective. For instance, the reduction of the related isomer, 2,7-dinitrofluorenone, has been successfully achieved using iron powder in the presence of concentrated hydrochloric acid under reflux conditions. google.com Other reagents such as tin(II) chloride (SnCl₂) in acidic media or sodium hydrosulfite are also widely used for the reduction of nitroarenes. wikipedia.org

Research on various nitrofluorene derivatives has shown that the presence of the ketone group at the C-9 position enhances the potential for nitroreduction. nih.gov In vitro studies on 9-oxo-2,7-dinitrofluorenone demonstrated a higher rate of amine formation compared to its non-oxidized counterpart, 2,7-dinitrofluorene. nih.gov This suggests that the electron-withdrawing character of the carbonyl group facilitates the reduction of the nitro substituents on the fluorenone core. The selective reduction of one nitro group over the other in this compound can be challenging but may be achieved under carefully controlled conditions, as the reactivity of each nitro group is influenced by its position on the aromatic ring and steric hindrance. stackexchange.com

Table 1: Common Reagents for Nitro Group Reduction This table is interactive and can be sorted by clicking on the headers.

Reagent Conditions Typical Application
Iron (Fe) Powder / HCl Acidic, Reflux Industrial scale, lab synthesis google.com
Tin(II) Chloride (SnCl₂) Acidic (HCl) Laboratory synthesis wikipedia.org
Catalytic Hydrogenation (H₂) Pd/C, PtO₂, or Raney Ni catalyst Clean, high-yield reductions wikipedia.org
Sodium Hydrosulfite (Na₂S₂O₄) Aqueous or alcoholic solution Mild reduction conditions wikipedia.org

Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of potent electron-withdrawing groups, such as the two nitro groups on the fluorenone core, renders the aromatic system electron-deficient and thus susceptible to nucleophilic attack. This reaction is known as Nucleophilic Aromatic Substitution (SNAr). wikipedia.org

The SNAr mechanism is generally a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com The strong electron-withdrawing nitro groups are crucial for stabilizing this intermediate, particularly when they are positioned ortho or para to the site of attack. pressbooks.pubmasterorganicchemistry.com Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.

In this compound, the nitro groups activate the aromatic rings for SNAr reactions. While the molecule itself does not possess a conventional leaving group like a halide, under certain conditions, a nitro group itself can be displaced by a strong nucleophile, although this is less common than halide displacement. nih.gov More typically, SNAr reactions are performed on halo-substituted dinitro-fluorenones. The principles of SNAr suggest that if a leaving group were present at a position ortho or para to one of the nitro groups, it would be highly activated towards substitution by a wide range of nucleophiles (e.g., alkoxides, amines, thiolates). wikipedia.org This reactivity pathway is a powerful tool for introducing new functional groups onto the fluorenone scaffold.

Functionalization of the Fluorenone Scaffold for Advanced Research Applications

The fluorenone core, particularly when activated by nitro groups, serves as a versatile platform for constructing complex molecules with tailored properties. Functionalization can occur via modification of the nitro groups (as described above) or by reactions involving the aromatic backbone and the ketone group.

Derivatives of dinitrofluorenone are key intermediates in the synthesis of biologically active compounds. For example, 2,7-dinitro-9-fluorenone (B1213979) is a precursor to 2,7-dihydroxy-9-fluorenone, a key intermediate in the synthesis of Tilorone. google.com Tilorone is an antiviral drug, and its synthesis highlights a practical application of dinitrofluorenone derivatization, involving reduction of the nitro groups, diazotization, and subsequent hydrolysis to hydroxyl groups.

Furthermore, the fluorene (B118485) and fluorenone frameworks are integral to the development of materials with unique optical and electronic properties. They have been incorporated into unnatural amino acid derivatives and other complex organic structures. researchgate.net The rigid and planar structure of the fluorenone unit, combined with the electronic effects of substituents, makes it an attractive building block for creating chromophores for nonlinear optical (NLO) applications and electron-acceptor materials for organic electronics. nih.gov The high reactivity of nitro-substituted fluorenes allows them to be readily condensed with electron-donor moieties to create "push-pull" systems that exhibit strong intramolecular charge-transfer (ICT) interactions, which are desirable for such applications. nih.gov

Photochemical and Thermochemical Reactivity Studies

The photochemical and thermochemical stability and reactivity of this compound are critical for its handling, storage, and application, especially in materials science where exposure to light and heat is common.

Photochemical Reactivity: The parent compound, 9-fluorenone (B1672902), is known to be photochemically active. Upon irradiation with UV light in a hydrogen-donating solvent like acetonitrile (B52724), it can undergo photoreduction of the carbonyl group to form fluoren-9-ol. researchgate.net The photochemistry of fluorenone derivatives can be complex; for instance, photolysis of 9-fluorenone oxime phenylglyoxylate leads to the cleavage of the N-O bond and the formation of iminyl and benzoyl radicals. researchgate.net This indicates that both the ketone group and functions attached to it can be sites of photochemical reactions. For this compound, it is expected that the carbonyl group would exhibit similar photochemical reactivity, potentially leading to photoreduction or other radical-based reactions upon UV irradiation.

Thermochemical Reactivity: As a nitrated ketone, this compound is expected to be an energetic material with a distinct thermal decomposition profile. nih.gov Nitrated aromatic compounds can decompose exothermically at elevated temperatures. For example, studies on 2,4-dinitrotoluene (2,4-DNT) show that it undergoes a melting process followed by a significant exothermic decomposition at higher temperatures (e.g., 245–272 °C). researchgate.net The decomposition can be autocatalytic, meaning the products of the decomposition can accelerate the reaction rate. researchgate.net Similarly, this compound is likely to exhibit thermal instability at high temperatures. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are common techniques used to study such behavior, determining decomposition temperatures and the amount of energy released. semanticscholar.orgmdpi.com Nitrated ketones are also known to be reactive with acids and bases, which can liberate heat, and with reducing agents, which can produce flammable gases. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2,4-diamino-9H-fluoren-9-one
2,7-dinitrofluorenone
2,7-dinitrofluorene
9-oxo-2,7-dinitrofluorenone
2,7-dihydroxy-9-fluorenone
Tilorone
9-fluorenone
fluoren-9-ol
9-fluorenone oxime phenylglyoxylate

Applications of 2,4 Dinitro 9h Fluoren 9 One in Materials Science Research

Role as Precursors in Conjugated Polymer Synthesis

Conjugated polymers are a class of organic materials characterized by alternating single and double bonds along their backbone, which allows for the delocalization of π-electrons. This electronic structure is responsible for their interesting optical and electronic properties, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Fluorenone and its derivatives are attractive building blocks for conjugated polymers due to their thermal and chemical stability, as well as their electron-accepting nature which can be tuned by the introduction of various substituents. The dinitro substitution on the fluorenone core, as in 2,4-dinitro-9H-fluoren-9-one, is expected to enhance its electron-accepting properties, making it a potentially valuable monomer for the synthesis of n-type or donor-acceptor conjugated polymers.

Despite this potential, a thorough search of the scientific literature reveals a lack of specific studies detailing the use of this compound as a precursor in the synthesis of conjugated polymers. Research in this area has focused on other isomers, such as the synthesis of poly(3,5-dinitro-9-fluorenone-alt-9,9-dioctylfluorene). This suggests that while the dinitro-fluorenone scaffold is of interest, the 2,4-isomer has not yet been extensively explored for this purpose.

Integration into Microporous Frameworks and Crystalline Materials

Microporous organic frameworks and other crystalline materials are of significant interest for applications in gas storage, separation, and catalysis, owing to their high surface areas and well-defined pore structures. The rigid and planar structure of fluorenone derivatives makes them suitable candidates for incorporation as building blocks or "struts" in the construction of such materials.

The presence of nitro groups in this compound could introduce specific interactions within a porous framework, potentially leading to enhanced selectivity for certain guest molecules. However, there is a notable absence of published research on the integration of this compound into microporous frameworks or other crystalline materials. The scientific community has explored other functionalized fluorenone derivatives for these applications, but the 2,4-dinitro isomer remains an uninvestigated building block in this context.

Design of Organic Semiconductors and Charge-Transport Materials Leveraging this compound

Organic semiconductors are the active components in a variety of electronic devices. The performance of these devices is critically dependent on the charge-transport properties of the organic material. The molecular structure of this compound, with its electron-withdrawing nitro groups, suggests that it could function as an n-type semiconductor, facilitating the transport of electrons.

Research has been conducted on related compounds, such as 2,4,7-trinitro-9-fluorenone, which has been studied for its electronic transport properties in amorphous thin films. These studies indicate that the transport of charge carriers in such materials is influenced by trapping centers. While these findings provide some insight into the potential behavior of nitro-substituted fluorenones, there is a lack of specific research and data on the charge-transport properties of materials derived from this compound. Consequently, no detailed research findings or data tables on its performance in organic semiconductors can be presented at this time.

Engineering Metal-Organic Frameworks (MOFs) with Fluorenone Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs can be tailored by the choice of both the metal and the organic linker. Fluorenone derivatives functionalized with coordinating groups, such as carboxylates, can be used as organic linkers in the synthesis of MOFs.

The incorporation of a this compound moiety into a MOF linker could impart specific electronic properties to the framework or create specific binding sites for guest molecules. While the synthesis of MOFs using fluorenone-containing dicarboxylate ligands has been reported, there are no specific examples in the scientific literature of MOFs that have been engineered using ligands derived from this compound. This remains an area with potential for future research and development.

Supramolecular Chemistry and Molecular Recognition Phenomena

Host-Guest Interactions Involving 2,4-Dinitro-9H-fluoren-9-one

Host-guest chemistry involves the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule. In this context, electron-deficient molecules like this compound typically function as the guest, interacting with electron-rich hosts. These interactions are often driven by the formation of charge-transfer (CT) complexes, where electron density is partially transferred from the highest occupied molecular orbital (HOMO) of a donor (host) to the lowest unoccupied molecular orbital (LUMO) of an acceptor (guest).

The strong electron-withdrawing nature of the two nitro groups on the fluorenone core significantly lowers the energy of its LUMO, making it an excellent acceptor for electrons from donor molecules with high-energy HOMOs, such as polycyclic aromatic hydrocarbons (PAHs) or tetrathiafulvalene (B1198394) (TTF).

Quantum-chemical simulations and experimental studies on the related compound, 2,4,7-trinitro-9H-fluoren-9-one, have elucidated the nature of these interactions. For instance, its 1:1 complex with anthracene (B1667546) has been characterized, confirming the formation of a stable host-guest assembly driven by CT forces. pleiades.online The degree of charge transfer is a critical parameter in these complexes and is influenced by the electronic properties of both the donor and the acceptor. Studies on various fluorenone derivatives have shown that increasing the number of nitro groups enhances the acceptor strength, leading to a greater degree of charge transfer. mdpi.com

Acceptor MoleculeDonor MoleculeDegree of Charge Transfer (δ)
4,5,7-trinitro-9H-fluoren-9-one-2-carboxylic acidTetrathiafulvalene (TTF)0.07
4,5,7-trinitro-9H-fluoren-9-one-2-carboxylic acid methyl esterTetrathiafulvalene (TTF)0.14
2,4,5,7-tetranitro-9-fluorenoneTetrathiafulvalene (TTF)0.16

This table, adapted from studies on related trinitro-fluorenone derivatives, illustrates how molecular structure affects the degree of charge transfer in host-guest complexes. Data from mdpi.com.

Design Principles for Selective Molecular Recognition Systems

Selective molecular recognition is the ability of a host molecule to bind a specific guest molecule in preference to others. The design of such systems relies on the strategic use of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and π–π stacking. For systems involving this compound, the primary design principles revolve around its role as a π-acceptor.

Key design principles include:

Electronic Complementarity : The most fundamental principle is the matching of electron-rich hosts with electron-deficient guests. The formation of stable charge-transfer complexes is governed by the energy difference between the donor's HOMO and the acceptor's LUMO. core.ac.uknih.gov A smaller energy gap facilitates electron transfer and leads to stronger binding. Therefore, selecting donors with high HOMO energy levels is crucial for achieving strong recognition of nitro-fluorenone acceptors.

Shape and Size Complementarity : The geometric fit between the host and guest is vital for maximizing interaction surfaces. The planar structure of the fluorenone core is well-suited for interacting with other flat aromatic molecules, maximizing the overlap of π-orbitals which is essential for both charge-transfer and van der Waals forces.

Preorganization : Effective host molecules are often preorganized, meaning they possess a relatively rigid structure with a well-defined binding cavity. This minimizes the entropic penalty associated with binding, leading to higher association constants. While this compound itself is not a host, this principle is critical when designing a host to selectively bind it.

Influence of Substituents : Functional groups on both the host and guest can significantly modulate binding affinity and selectivity. For instance, studies on trinitro-fluorenone derivatives showed that the presence of a carboxylic acid group, which can participate in intermolecular hydrogen bonding, altered the crystal packing and reduced the degree of charge transfer compared to its methyl ester analogue. mdpi.com This demonstrates that competing non-covalent interactions must be carefully considered in molecular design.

The introduction of nitro groups is a deliberate design choice to enhance the acceptor properties of the fluorenone core, thereby controlling its electronic state and its interactions with other π-conjugated systems. nih.gov

Research on π-Stacking Architectures and Self-Assembly

The planar and electron-deficient nature of this compound makes it an ideal candidate for constructing ordered supramolecular structures through π–π stacking interactions. In the solid state, donor and acceptor molecules often self-assemble into alternating, segregated, or mixed stacks. mdpi.comnih.gov

In charge-transfer complexes involving nitro-fluorenones, the most common motif is an alternating D-A-D-A stack, where electron-rich donor molecules and electron-deficient acceptor molecules are arranged in a face-to-face manner. This arrangement maximizes the orbital overlap necessary for charge-transfer interactions and is stabilized by a combination of electrostatic and dispersion forces. nih.govrsc.org

Crystal Engineering : The crystal structure of the 1:1 complex between 2,4,7-trinitro-9H-fluoren-9-one and anthracene reveals a classic example of such an alternating stack. pleiades.online The interplanar distance between the donor and acceptor molecules is a key parameter indicating the strength of the π–π interaction.

Self-Assembly in Solution and at Interfaces : The principles of π-stacking also drive self-assembly in solution and at surfaces. Research on various fluorenone derivatives has shown that they can form highly ordered two-dimensional supramolecular assemblies on surfaces like graphite. rsc.org The final structure of these assemblies is a delicate balance between intermolecular forces (such as dipole-dipole and van der Waals interactions) and interactions with the substrate. rsc.org

Influence on Material Properties : The formation of these ordered π-stacked architectures is not merely of structural interest; it directly influences the electronic and photophysical properties of the resulting material. The charge-transfer interactions in these stacks often give rise to new optical absorption bands at lower energies (longer wavelengths) than the constituent molecules, leading to distinct colors. These properties are relevant for applications in organic electronics, such as semiconductors and photoconductors. core.ac.uknih.gov

The self-assembly of fluorenone-based triads can also be controlled by introducing units capable of hydrogen bonding, leading to the formation of supramolecular gels. rsc.org This highlights the interplay of different non-covalent forces, where π-stacking of the fluorenone cores acts in concert with other interactions to direct the final supramolecular structure.

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,4-dinitro-9H-fluoren-9-one, ¹H NMR and ¹³C NMR would provide definitive information about its chemical structure.

¹H NMR Spectroscopy: A proton NMR spectrum would reveal the chemical environment of each hydrogen atom on the aromatic rings. The substitution pattern of the nitro groups at the 2 and 4 positions would create a unique set of signals for the six aromatic protons. The chemical shifts (δ, in ppm), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would allow for the unambiguous assignment of each proton, confirming the 2,4-substitution pattern.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would show distinct signals for each of the 13 carbon atoms in the molecule, including the carbonyl carbon (C9) and the carbons bearing the nitro groups. The chemical shifts of the aromatic carbons would be significantly influenced by the electron-withdrawing nature of the nitro substituents, providing further confirmation of their positions.

No specific, experimentally verified ¹H or ¹³C NMR data for this compound could be located in the reviewed literature.

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. An X-ray diffraction study of this compound would yield precise data on its solid-state conformation.

Key parameters obtained from such a study would include:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles within the molecule.

Intermolecular Interactions: Information on how molecules pack in the crystal, including stacking interactions and hydrogen bonds.

This data is crucial for understanding the planarity of the fluorenone system and the orientation of the nitro groups relative to the aromatic rings. While general studies on the crystallography of fluorenone derivatives exist, specific structural data for the 2,4-dinitro isomer is not available. iaea.orgresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Interaction Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify functional groups within a molecule by probing their characteristic vibrational frequencies.

For this compound, the key vibrational modes would be:

Carbonyl (C=O) Stretch: A strong, sharp absorption band in the IR spectrum, typically around 1710-1720 cm⁻¹.

Nitro (NO₂) Stretches: Two characteristic strong bands corresponding to the asymmetric and symmetric stretching of the N-O bonds, typically found in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.

Aromatic C-H and C=C Stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

While IR and Raman data are available for the 2,7-dinitro-9-fluorenone (B1213979) isomer, specific, assigned spectra for this compound are not published. nih.gov

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Complexation

UV-Visible absorption spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated π-system. The spectrum of this compound is expected to show absorption maxima (λ_max) corresponding to π → π* and n → π* transitions. The extensive conjugation of the fluorenone core, combined with the electron-withdrawing nitro groups, would influence the position and intensity of these bands. utoronto.ca

This technique is also vital for studying charge-transfer (CT) complexes, where this compound would act as an electron acceptor. When mixed with an electron donor, a new, lower-energy absorption band, characteristic of the CT complex, would typically appear at a longer wavelength. researchgate.net

Specific λ_max values for this compound have not been reported in the searched scientific literature.

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (molecular formula C₁₃H₆N₂O₅), the expected molecular ion [M]⁺ peak would be at an m/z value corresponding to its molecular weight of approximately 270.03 g/mol . nih.govnist.gov

The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses of nitro-related groups:

Loss of NO₂ (46 Da)

Loss of NO (30 Da)

Loss of O (16 Da)

Loss of the carbonyl group (CO, 28 Da)

These fragmentation pathways help to confirm the presence and nature of the substituents on the fluorenone core. While mass spectra for the 2,7-dinitro isomer are well-documented, a specific fragmentation analysis for the 2,4-dinitro isomer is not available. nih.govnist.gov

Emerging Research Directions and Future Perspectives for 2,4 Dinitro 9h Fluoren 9 One

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The conventional synthesis of nitrofluorenones relies on the electrophilic nitration of a fluorenone precursor, typically using a mixture of nitric and sulfuric acids. A primary challenge in synthesizing 2,4-dinitro-9H-fluoren-9-one is achieving regioselectivity to avoid the formation of other isomers, such as the more symmetric 2,7-dinitrofluorenone. Future research is poised to address this through advanced catalyst design and reaction control.

Emerging research directions include:

Catalytic Nitration: Development of solid acid catalysts or metal-based catalysts could offer milder reaction conditions and improved control over the substitution pattern, favoring the 2,4- dinitration product.

Flow Chemistry: Continuous flow reactors provide precise control over reaction time, temperature, and stoichiometry. This technology could be leveraged to minimize byproduct formation and enhance the yield of the desired 2,4-dinitro isomer.

Sustainable Oxidation: A significant trend in chemical synthesis is the adoption of "green" chemistry principles. One promising route involves the aerobic oxidation of the corresponding 2,4-dinitro-9H-fluorene precursor. semanticscholar.orgrsc.org This approach, which can utilize air as the oxidant in the presence of a base like potassium hydroxide, offers a more environmentally benign alternative to traditional heavy-metal oxidants. semanticscholar.orgrsc.org Research into optimizing this method for dinitrated fluorenes could provide a sustainable and efficient pathway to this compound. semanticscholar.orgrsc.org

Advanced Material Design and Device Fabrication Research

The fluorenone core is a well-established electron-accepting unit, and the addition of two electron-withdrawing nitro groups significantly enhances this property. This makes this compound a promising candidate for a variety of organic electronic applications, particularly as a non-fullerene acceptor (NFA) in organic solar cells (OSCs).

Future research in this area is expected to focus on:

Non-Fullerene Acceptors (NFAs): The design of novel NFAs is a major focus in photovoltaics research. researchgate.net The asymmetric structure of this compound could disrupt the high degree of crystallinity sometimes observed in more symmetric molecules, potentially leading to more favorable blend morphologies with donor polymers in bulk heterojunction solar cells.

Organic Light-Emitting Diodes (OLEDs): Fluorenone derivatives are also used in the design of emissive and charge-transporting materials for OLEDs. researchgate.netresearchgate.net The strong electron-accepting nature of the 2,4-dinitrated core could be utilized in host materials for phosphorescent OLEDs or in thermally activated delayed fluorescence (TADF) emitters when combined with suitable donor moieties.

Organic Field-Effect Transistors (OFETs): The electronic properties of this compound suggest its potential use as an n-type semiconductor in OFETs. researchgate.net Research would involve fabricating thin-film transistors to measure key performance metrics like electron mobility and on/off current ratios, and correlating these with the material's solid-state packing, which is influenced by its asymmetric structure.

Table 1: Potential Applications of this compound in Organic Electronics
Application AreaPotential Role of this compoundKey Structural FeatureResearch Objective
Organic Solar Cells (OSCs)Non-Fullerene Acceptor (NFA)Strong electron-accepting natureEnhance charge separation and collection efficiency
Organic Light-Emitting Diodes (OLEDs)Electron Transport Layer (ETL) or Host MaterialHigh electron affinityImprove charge balance and device lifetime
Organic Field-Effect Transistors (OFETs)n-Type SemiconductorAsymmetric structure influencing molecular packingAchieve high electron mobility for logic circuits

Deepening Understanding of Fundamental Electronic and Reactive Mechanisms

A thorough understanding of a molecule's fundamental properties is crucial for its rational application in advanced materials. For this compound, future research will likely involve a combination of computational modeling and experimental characterization to elucidate its electronic structure and reactivity.

Key areas for future investigation include:

Computational Studies: Quantum chemical calculations, such as Density Functional Theory (DFT), can predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, as well as the molecule's dipole moment and charge distribution. These theoretical insights are invaluable for predicting its behavior in electronic devices and its interaction with other molecules.

Electrochemical Analysis: Cyclic voltammetry is a powerful experimental technique to determine the reduction potentials and estimate the LUMO energy of electron acceptors. researchgate.net Systematic studies on this compound would provide precise data on its electron-accepting strength and its stability upon reduction.

Spectroscopic Characterization: UV-visible absorption and photoluminescence spectroscopy can reveal the optical bandgap and excited-state properties. Investigating the photophysics of charge-transfer complexes formed between this compound and various electron donors will deepen the understanding of the electron transfer process.

Table 2: Comparison of Electronic Properties in Nitrofluorenones (Illustrative)
CompoundNumber of Nitro GroupsExpected LUMO LevelExpected Electron Affinity
2,7-Dinitro-9H-fluoren-9-one2 (Symmetric)LowHigh
This compound2 (Asymmetric)LowerHigher
2,4,7-Trinitro-9H-fluoren-9-one3Very LowVery High

Note: The values in Table 2 are qualitative and represent expected trends based on the electron-withdrawing nature of nitro groups. Experimental and computational data are needed for precise quantification.

Interdisciplinary Research with Related Organic Acceptors and Donor Systems

The true potential of this compound will likely be realized through its integration into more complex molecular systems. The field of donor-acceptor chemistry offers a vast playground for creating materials with tailored properties for specific functions.

Future perspectives in this domain are:

Donor-Acceptor (D-A) Copolymers: Incorporating this compound as the acceptor unit in a D-A copolymer could lead to new semiconducting polymers for OSCs and OFETs. The properties of the resulting polymer, such as its bandgap and charge mobility, could be tuned by varying the electron-donating co-monomer.

Charge-Transfer Complexes: The strong electron-accepting capability of nitrofluorenones makes them ideal for forming charge-transfer (CT) complexes with electron-rich donor molecules. bohrium.com Research into the CT complexes of this compound with various donors, such as polycyclic aromatic hydrocarbons or carbazole (B46965) derivatives, could lead to materials with interesting optical and conducting properties.

Acceptor-Donor-Acceptor (A-D-A) Architectures: Small molecules with an A-D-A structure are at the forefront of NFA design for organic solar cells. nih.gov Using this compound as the terminal acceptor unit in such molecules is a promising avenue for creating next-generation photovoltaic materials. The asymmetric nature of the acceptor could influence the molecular geometry and solid-state packing, which are critical factors for device performance.

Q & A

Q. What are the common synthetic routes for 2,4-dinitro-9H-fluoren-9-one, and what mechanistic considerations apply?

The synthesis of nitro-substituted fluorenones typically involves electrophilic aromatic substitution (EAS) or transition metal-catalyzed annulation. For example:

  • Nitration of Fluorenone : Fluorenone (9H-fluoren-9-one) can undergo nitration using nitric acid in sulfuric acid. The electron-withdrawing ketone group directs nitro groups to the 2- and 4-positions. Reaction conditions (temperature, stoichiometry) must be optimized to avoid over-nitration or decomposition .
  • Palladium-Catalyzed Annulation : Arynes generated from 2-haloarenes can react with fluorenone derivatives via palladium-catalyzed annulation to form functionalized fluorenones. This method allows regioselective introduction of substituents .

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to prevent side reactions.
  • Purify via recrystallization (e.g., using ethanol/water mixtures) to isolate the dinitro product .

Q. How can the purity and structural integrity of this compound be verified?

Spectroscopic Methods :

  • NMR : Compare 1^1H and 13^{13}C NMR spectra with literature data. Nitro groups deshield adjacent protons, causing downfield shifts (e.g., aromatic protons at 2- and 4-positions appear at δ 8.5–9.0 ppm) .
  • IR : Confirm the presence of carbonyl (C=O stretch ~1700 cm1^{-1}) and nitro (asymmetric NO2_2 stretch ~1520 cm1^{-1}) groups .

Q. Crystallography :

  • Use single-crystal X-ray diffraction (XRD) with SHELX software for refinement. SHELXL is ideal for resolving nitro-group geometry and confirming regiochemistry .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
  • First Aid :
    • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.
    • Skin Contact : Wash with soap and water; remove contaminated clothing immediately .

Advanced Research Questions

Q. How can crystallization challenges for this compound be addressed?

Challenges : Low solubility in polar solvents and tendency to form amorphous solids. Solutions :

  • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to slow nucleation.
  • Temperature Gradients : Gradually cool saturated solutions from 60°C to 4°C to promote crystal growth.
  • Seeding : Introduce microcrystals of analogous compounds (e.g., fluorenone derivatives) to template nucleation .

Q. How to resolve discrepancies in spectroscopic data for nitro-substituted fluorenones?

Common Issues :

  • NMR Signal Splitting : Nitro groups cause anisotropic effects, leading to complex splitting. Use deuterated DMSO or CDCl3_3 to enhance resolution .
  • IR Band Overlap : Differentiate nitro and carbonyl stretches via computational modeling (e.g., DFT calculations) .

Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and XRD data .

Q. What strategies optimize the regioselectivity of nitration in fluorenone derivatives?

Electronic Effects : The ketone group deactivates the ring, favoring nitration at positions ortho and para. Steric Effects : Use bulky directing groups or meta-directing substituents to alter regioselectivity. Catalytic Methods : Employ zeolites or ionic liquids to enhance para-selectivity in heterogeneous reactions .

Q. How does 2,4-dinitro substitution affect the electronic properties of fluorenone?

  • Redox Behavior : Nitro groups increase electron deficiency, lowering the LUMO energy. Cyclic voltammetry (CV) shows a reduction peak at ~-1.2 V (vs. Ag/AgCl) .
  • Applications : Enhanced electron-accepting capacity makes it suitable as a non-fullerene acceptor in organic photovoltaics .

Q. What computational methods validate the stability of this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict bond lengths and angles. Compare with XRD data .
  • Thermodynamic Stability : Calculate Gibbs free energy of nitro-group rotation barriers (~5–10 kcal/mol) to assess conformational flexibility .

Q. How to mitigate decomposition during long-term storage of nitro-fluorenones?

  • Storage Conditions : Keep in amber vials under inert gas (N2_2 or Ar) at -20°C.
  • Stabilizers : Add radical scavengers (e.g., BHT) to inhibit nitro-group degradation .

Q. What are emerging applications of this compound in materials science?

  • Electron-Transport Layers : Its electron-deficient structure improves charge mobility in OLEDs.
  • Coordination Polymers : Nitro groups act as ligands for transition metals (e.g., Cu, Fe) to form porous frameworks for gas storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.